Cyclizine Hydrochloride

Histamine Receptor Pharmacology Receptor Binding Assay Antiemetic Drug Development

Cyclizine Hydrochloride is a first-generation piperazine antihistamine with uniquely quantified H1 receptor selectivity (Kd 5 nM, 320‑fold over H2). Unlike generic piperazine substitutions, this compound demonstrates clinical equivalence to ondansetron for postoperative nausea and vomiting (PONV) at lower acquisition cost, and significantly outperforms dexamethasone in preventing opioid‑induced nausea after cesarean section. USP‑specified purity (98.0‑100.5%) and defined impurity markers (1‑methylpiperazine, benzhydrol) ensure batch‑to‑batch consistency for ANDA submissions, preclinical research, or value‑based antiemetic protocols.

Molecular Formula C18H23ClN2
Molecular Weight 302.8 g/mol
CAS No. 303-25-3
Cat. No. B133112
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclizine Hydrochloride
CAS303-25-3
Synonyms1-(Diphenylmethyl)-4-methylpiperazine Hydrochloride;  Marezine Hydrochloride;  Marzine;  N-Benzhydryl-N’-methylpiperazine Monohydrochloride; 
Molecular FormulaC18H23ClN2
Molecular Weight302.8 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)C(C2=CC=CC=C2)C3=CC=CC=C3.Cl
InChIInChI=1S/C18H22N2.ClH/c1-19-12-14-20(15-13-19)18(16-8-4-2-5-9-16)17-10-6-3-7-11-17;/h2-11,18H,12-15H2,1H3;1H
InChIKeyUKPBEPCQTDRZSE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyclizine Hydrochloride (CAS 303-25-3): Quantitative Differentiation for Antiemetic Procurement and Research Selection


Cyclizine hydrochloride is a first-generation piperazine-derivative antihistamine that functions primarily as a histamine H1 receptor antagonist [1]. It is clinically utilized for the prevention and treatment of nausea, vomiting, and vertigo associated with motion sickness, postoperative states, and opioid-induced emesis [2]. The compound exhibits quantifiable receptor selectivity, with a Kd of 5 nM at human H1 receptors versus 1,600 nM at H2 and >580 nM at H3 receptors, representing approximately 320-fold and >116-fold selectivity, respectively [3].

Why Generic Cyclizine Hydrochloride Substitution Requires Quantitative Scrutiny: Receptor Selectivity, Clinical Equivalence, and Impurity Control


Generic substitution among piperazine-derivative H1 antagonists (e.g., cyclizine, meclizine, buclizine) is not straightforward due to differences in receptor binding profiles, clinical efficacy data, and pharmacopoeial impurity specifications [1]. While these compounds share a core piperazine scaffold, their differential affinities for H1, muscarinic, and serotonergic receptors translate to distinct antiemetic potencies and side effect profiles that cannot be inferred from structural similarity alone . Furthermore, cyclizine hydrochloride possesses a defined USP monograph with specific assay purity requirements (98.0-100.5%) and identified impurity markers (1-methylpiperazine and benzhydrol) that serve as critical quality differentiators absent from informal comparator specifications [2]. The following evidence guide provides the quantitative data necessary to evaluate cyclizine hydrochloride against its closest analogs and alternatives for scientific or procurement decision-making.

Cyclizine Hydrochloride (CAS 303-25-3): Quantitative Evidence for Differentiated Selection in Antiemetic Research and Procurement


Cyclizine Hydrochloride Demonstrates Superior H1 Receptor Selectivity Over H2 and H3 Subtypes Compared to Broader-Spectrum H1 Antagonists

Cyclizine hydrochloride exhibits high-affinity, selective binding to the histamine H1 receptor (Kd = 5 nM) with substantially lower affinity for H2 (Kd = 1,600 nM) and H3 (Kd >580 nM) receptors [1]. This represents approximately 320-fold selectivity for H1 over H2 and >116-fold selectivity over H3, quantifying its specificity within the histamine receptor family [1]. In contrast, certain other first-generation H1 antagonists (e.g., promethazine, diphenylpyraline) demonstrate high affinity for muscarinic acetylcholine receptors (Ki = 5.0-38 nM), indicating broader polypharmacology [2].

Histamine Receptor Pharmacology Receptor Binding Assay Antiemetic Drug Development

Cyclizine Hydrochloride Demonstrates Comparable Postoperative Nausea and Vomiting (PONV) Prophylaxis Efficacy to Ondansetron in Meta-Analysis

A 2026 systematic review and meta-analysis of four randomized controlled trials (n=433 adult surgical patients) found no significant difference in PONV incidence between cyclizine and ondansetron prophylaxis (odds ratio: 0.74; 95% CI: 0.34 to 1.61; p=0.45) [1]. The incidence of postoperative vomiting similarly showed no significant difference (odds ratio: 1.11; 95% CI: 0.61 to 2.02; p=0.74), nor did rescue antiemetic requirements (odds ratio: 1.83; 95% CI: 0.95 to 3.52; p=0.07) [1]. A statistically significant but clinically marginal delay in time to eye opening was observed with cyclizine (mean difference: 2.00 min; p<0.001) [1].

Postoperative Nausea and Vomiting Clinical Meta-Analysis Antiemetic Comparative Effectiveness

Cyclizine Hydrochloride 50 mg Intravenous Significantly Reduces Nausea Incidence Versus Dexamethasone and Placebo Following Spinal Morphine for Cesarean Section

In a randomized, double-blind clinical trial of 99 women undergoing elective cesarean section with spinal morphine (0.2 mg) and fentanyl (10 μg), cyclizine 50 mg intravenous significantly reduced the incidence of nausea compared to both dexamethasone 8 mg and placebo [1]. Nausea incidence was 33% in the cyclizine group versus 60% in dexamethasone and 67% in placebo (P<0.05) [1]. Patient satisfaction at 24 hours, measured on a 100 mm visual analogue scale, was significantly higher with cyclizine (78 ± 28) than with dexamethasone (58 ± 31; P=0.03) or placebo (51 ± 28; P=0.008) [1].

Obstetric Anesthesia Opioid-Induced Nausea Antiemetic Clinical Trial

Cyclizine Hydrochloride Oral Bioavailability Quantified: Cmax 21.50 ng/mL and AUC0-t 423.71 ng·h/mL Following 50 mg Single Dose in Healthy Volunteers

A randomized, open-label, crossover bioequivalence study in 32 healthy male volunteers established quantitative pharmacokinetic parameters for cyclizine hydrochloride 50 mg oral tablets [1]. The test formulation yielded Cmax = 21.50 ng/mL, Tmax = 3.85 h, AUC0-t = 423.71 ng·h/mL, and AUC0-inf = 489.26 ng·h/mL, demonstrating bioequivalence to the reference Valoid® formulation (Cmax 20.39 ng/mL, AUC0-t 410.56 ng·h/mL) with 90% confidence intervals for geometric mean ratios within the 80-125% acceptance range [1].

Bioequivalence Pharmacokinetics Generic Drug Development

Cyclizine Hydrochloride Aqueous Insolubility Addressed via Lactate Salt Formation: Solubility Enhancement Demonstrated for Intranasal Formulation Development

Cyclizine hydrochloride is sparingly water-soluble, with commercial vendor data indicating insolubility in water at 25°C . To address this limitation, a lactate salt of cyclizine was synthesized and characterized, demonstrating high aqueous solubility and enabling development of an intranasal dosage form [1]. The intranasal formulation was evaluated in a single-blind pharmacokinetic study, confirming enhanced delivery characteristics [1]. This salt conversion strategy represents a formulation pathway that overcomes the inherent aqueous insolubility limitation of the hydrochloride salt.

Salt Selection Solubility Enhancement Intranasal Drug Delivery

Cyclizine Hydrochloride USP Monograph Defines Specific Impurity Profile with Quantified Limits: 1-Methylpiperazine and Benzhydrol as Identified Toxic Impurities

The USP monograph for cyclizine hydrochloride establishes assay purity requirements of 98.0-100.5% on the dried basis, with specific ordinary impurities testing using methanol as solvent and chloroform:methanol:ammonium hydroxide (80:20:1) as eluant [1]. Identified pharmacopoeia-reported impurities include 1-methylpiperazine (MPZ) and diphenylmethanol/benzhydrol (DPM) [2]. A spectrofluorimetric method has been validated for quantification of cyclizine in the presence of these toxic impurities in human plasma and parenteral formulations, with linearity range 10-1000 ng/mL, LOD 3.10 ng/mL, and LOQ 9.41 ng/mL [3]. In silico ADMET predictions indicate that both impurities have higher cellular permeability and maximum tolerated doses than cyclizine, with DPM exhibiting higher blood-brain barrier and CNS permeability than MPZ [3].

Impurity Profiling Pharmacopoeial Standards Analytical Method Development

Cyclizine Hydrochloride (CAS 303-25-3): Optimal Research and Industrial Application Scenarios Based on Quantitative Evidence


Postoperative Nausea and Vomiting (PONV) Prophylaxis in Value-Based Surgical Care Protocols

Cyclizine hydrochloride is optimally positioned for PONV prophylaxis in ambulatory surgical centers and day-case surgery where cost-effectiveness is prioritized without compromising efficacy. Meta-analysis evidence demonstrates comparable PONV prevention to ondansetron (odds ratio 0.74; 95% CI: 0.34-1.61; p=0.45) [1]. This clinical equivalence, combined with cyclizine's lower acquisition cost, supports its inclusion in multimodal antiemetic protocols for value-based care delivery [1].

Opioid-Induced Nausea Management in Obstetric Anesthesia and Palliative Care

Cyclizine hydrochloride 50 mg intravenous demonstrates significant superiority over dexamethasone for preventing nausea following spinal morphine administration in cesarean section (33% vs 60% nausea incidence; P<0.05) with corresponding improvements in patient satisfaction (78/100 vs 58/100 VAS; P=0.03) [2]. This evidence positions cyclizine hydrochloride as a first-line antiemetic for opioid-induced nausea in obstetric and palliative care settings where opioid analgesia is essential but emetic side effects require management.

Bioequivalence Reference Standard for Generic Cyclizine Hydrochloride Oral Formulations

Validated pharmacokinetic parameters for cyclizine hydrochloride 50 mg oral tablets (Cmax = 21.50 ng/mL; AUC0-t = 423.71 ng·h/mL; AUC0-inf = 489.26 ng·h/mL) serve as regulatory benchmarks for establishing bioequivalence of generic formulations [3]. Quality control laboratories and ANDA applicants can utilize these reference values to assess formulation performance and ensure therapeutic equivalence to the innovator product.

Selective H1 Receptor Antagonism in Preclinical Histamine Signaling Studies

Cyclizine hydrochloride's quantified H1 receptor selectivity (Kd = 5 nM for H1; 320-fold selectivity over H2; >116-fold over H3) makes it a suitable tool compound for preclinical studies requiring selective H1 antagonism without confounding H2 or H3 receptor interactions [4]. Researchers investigating histamine-mediated pathways in nausea, vertigo, or inflammation can employ cyclizine hydrochloride to achieve specific H1 blockade while minimizing off-target histamine receptor effects.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cyclizine Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.